![molecular formula C22H28N6OS B2544781 2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide CAS No. 2034461-51-1](/img/structure/B2544781.png)
2-(4-(isopropylthio)phenyl)-N-(1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Molecular Structure Analysis
The compound has a complex structure with multiple rings, which could influence its reactivity and interactions with other molecules. The presence of nitrogen in the triazolo-pyrazine ring could potentially allow for hydrogen bonding .Chemical Reactions Analysis
Again, while specific reactions involving this compound are not available, compounds with similar structures often undergo reactions at the functional groups, such as the isopropylthio group, the triazolo-pyrazine ring, or the acetamide group .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its structure and functional groups. For example, the presence of polar functional groups could make the compound soluble in polar solvents .科学的研究の応用
Synthesis and Potential as Insecticidal Agent
Research has demonstrated the synthesis of various heterocycles incorporating a thiadiazole moiety, which were evaluated for their insecticidal efficacy against the cotton leafworm, Spodoptera littoralis. These compounds, including structures similar to the specified chemical, were synthesized using versatile precursors and assessed for their potential as insecticidal agents (Fadda et al., 2017). Additionally, the synthesis of bioactive sulfonamide thiazole derivatives was explored for their utility as potential insecticidal agents against the same pest, indicating a broader scope of research into heterocyclic compounds for agricultural applications (Soliman et al., 2020).
Antimicrobial Activity
A study on novel 1,2,4-triazoles and triazolo thiadiazoles highlighted their antimicrobial activity. These compounds, synthesized from precursors with similarities to the chemical , showed significant efficacy against various bacterial and fungal strains, emphasizing the compound's relevance in developing new antimicrobial agents (Abbady, 2014).
Novel Heterocyclic Compounds Synthesis
The chemical's structure has contributed to the synthesis of a wide array of heterocyclic compounds. This includes the development of pyrazolo and triazolo pyrimidines, which are of interest due to their diverse biological activities, including anticancer and antimicrobial properties (Riyadh et al., 2013). The creation of these compounds showcases the importance of such chemicals in the innovative synthesis of bioactive molecules.
Pharmaceutical Research
In pharmaceutical research, the compound's framework has been leveraged to explore potential antiasthma agents. By synthesizing derivatives like triazolo[1,5-c]pyrimidines, researchers have identified mediator release inhibitors, which could lead to new treatments for asthma and related respiratory conditions (Medwid et al., 1990).
作用機序
将来の方向性
特性
IUPAC Name |
N-[1-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperidin-4-yl]-2-(4-propan-2-ylsulfanylphenyl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H28N6OS/c1-15(2)30-19-6-4-17(5-7-19)14-20(29)24-18-8-11-27(12-9-18)21-22-26-25-16(3)28(22)13-10-23-21/h4-7,10,13,15,18H,8-9,11-12,14H2,1-3H3,(H,24,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XTLDMOZTJBPWLK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCC(CC3)NC(=O)CC4=CC=C(C=C4)SC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28N6OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


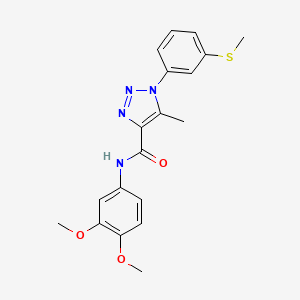
![[4-(5-Ethylpyrimidin-2-yl)oxypiperidin-1-yl]-(4-methylthiadiazol-5-yl)methanone](/img/structure/B2544703.png)
![1-(2,3-dihydro-1,4-benzodioxin-6-yl)-3-[(2,5-dimethylbenzyl)thio]pyrazin-2(1H)-one](/img/structure/B2544704.png)
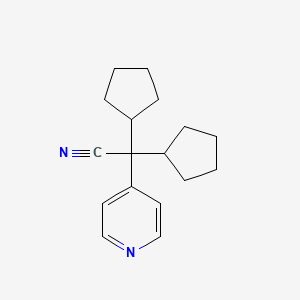
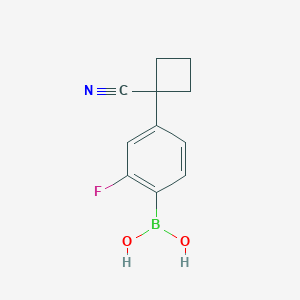
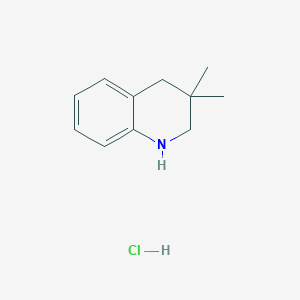

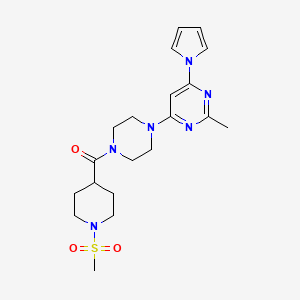
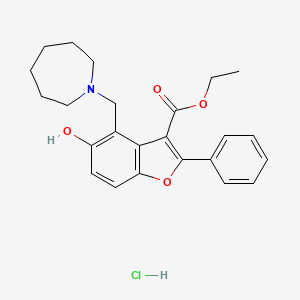

![3-(4-Bromophenyl)-6-({[3-(3,5-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2544715.png)
